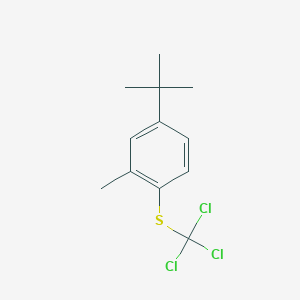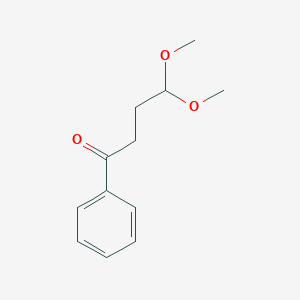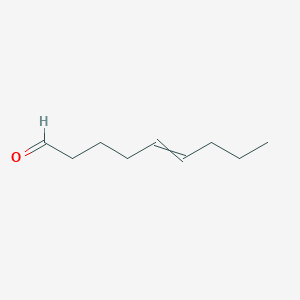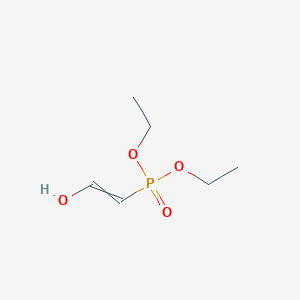
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group, a methyl group, and a trichloromethylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene typically involves the introduction of the tert-butyl, methyl, and trichloromethylsulfanyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and aluminum chloride are used to introduce the tert-butyl group onto the benzene ring. The methyl group can be introduced via a similar alkylation process using methyl chloride. The trichloromethylsulfanyl group can be introduced through a nucleophilic substitution reaction using trichloromethylsulfanyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dichloromethane or toluene are commonly used, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethylsulfanyl group to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Brominated or nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The trichloromethylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the tert-butyl and methyl groups influence the compound’s steric and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Tert-butyl-1-(trichloromethylsulfanyl)benzene: Lacks the methyl group, resulting in different reactivity and properties.
2-Methyl-1-(trichloromethylsulfanyl)benzene: Lacks the tert-butyl group, affecting its steric and electronic characteristics.
1-(Trichloromethylsulfanyl)benzene: Lacks both the tert-butyl and methyl groups, leading to distinct chemical behavior.
Uniqueness
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene is unique due to the combination of its substituents, which confer specific steric and electronic properties. This uniqueness makes it valuable for targeted applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
93085-73-5 |
|---|---|
Molekularformel |
C12H15Cl3S |
Molekulargewicht |
297.7 g/mol |
IUPAC-Name |
4-tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H15Cl3S/c1-8-7-9(11(2,3)4)5-6-10(8)16-12(13,14)15/h5-7H,1-4H3 |
InChI-Schlüssel |
BLOFKNZHEDCEQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)SC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)


![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)

![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)

![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)

![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)

![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
